molecular formula C7H8BrNO2 B1527715 2-((3-Bromopyridin-2-yl)oxy)ethan-1-ol CAS No. 1248969-35-8

2-((3-Bromopyridin-2-yl)oxy)ethan-1-ol

Cat. No. B1527715
M. Wt: 218.05 g/mol
InChI Key: OYHCSVAQQLLOLR-UHFFFAOYSA-N
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Description

The compound “2-((3-Bromopyridin-2-yl)oxy)ethan-1-ol” is a chemical compound with a molecular weight of 202.05 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “2-((3-Bromopyridin-2-yl)oxy)ethan-1-ol” is 1S/C7H8BrNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4,10H,3,5H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “2-((3-Bromopyridin-2-yl)oxy)ethan-1-ol” is a powder in physical form . Its melting point is 59-60 degrees Celsius .

Scientific Research Applications

Synthetic Applications and Structural Characterizations

  • Synthetic Methodologies and Catalysis

    Bromopyridine derivatives, such as 3-bromopyridine, have been utilized in palladium-catalyzed coupling reactions, demonstrating their importance in the synthesis of complex molecules with high enantioselectivity (Clayden & Hennecke, 2008). Similarly, compounds featuring bromopyridine groups play a crucial role in creating novel coordination complexes, as seen in the synthesis and crystal structure analysis of Schiff base compounds (Wang, Nong, Sht, & Qi, 2008).

  • Molecular Architecture and Design

    The use of bromopyridine derivatives facilitates the development of polymers with controlled molecular architecture, showcasing a convergent approach to dendritic macromolecules (Hawker & Fréchet, 1990). This methodology underscores the compound's utility in designing materials with precise structural features.

  • Supramolecular Chemistry

    Bromopyridine and its derivatives have been involved in studies focusing on molecular recognition and supramolecular assembly formation. These studies highlight the compound's ability to engage in hydrogen bonding and other non-covalent interactions, which are pivotal in constructing complex molecular systems (Varughese & Pedireddi, 2006).

Functional Materials Development

  • Catalysis and Green Chemistry

    Research into bromopyridine derivatives extends into catalysis, where these compounds serve as intermediates in synthesizing functional materials, such as in the palladium-catalyzed cyclization processes (Cho & Kim, 2008). This application is significant for developing sustainable chemical processes.

  • Bioactive Compound Synthesis

    Bromopyridine derivatives are utilized in synthesizing compounds with potential biological activities. Their role in creating gemini surfactants exemplifies the intersection of organic synthesis and biologically active molecule development, highlighting their versatility in designing compounds with specific biological functions (Bhadani & Singh, 2009).

Safety And Hazards

The safety information for “2-((3-Bromopyridin-2-yl)oxy)ethan-1-ol” indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-bromopyridin-2-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-6-2-1-3-9-7(6)11-5-4-10/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHCSVAQQLLOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Bromopyridin-2-yl)oxy)ethan-1-ol

Synthesis routes and methods

Procedure details

Sodium hydride (1.6 g, 42 mmol) was added to cooled (ice-water bath) ethane-1,2-diol (5 mL) and the resulting mixture stirred at rt for 30 min before adding 3-bromo-2-chloropyridine (2.0 g, 100 mmol). The mixture was then heated at 130° Celsius under a N2 atmosphere overnight before cooling to rt and subjecting the reaction mixture to FCC purification to afford the title compound. 1H NMR (400 MHz, CDCl3) δ 8.05 (dd, J=4.9, 1.7, 1H), 7.82 (dd, J=7.6, 1.7, 1H), 6.80 (dd, J=7.6, 4.9, 1H), 4.54-4.50 (m, 2H), 3.97 (dd, J=8.8, 5.5, 2H), 3.18 (t, J=5.8, 1H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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